molecular formula C10H15NO3S B3258667 4-Hydroxy-(n-t-butyl)benzenesulfonamide CAS No. 3077-64-3

4-Hydroxy-(n-t-butyl)benzenesulfonamide

Cat. No.: B3258667
CAS No.: 3077-64-3
M. Wt: 229.3 g/mol
InChI Key: AOCCGMAXRARECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-(n-t-butyl)benzenesulfonamide is a chemical compound supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. This compound belongs to the benzenesulfonamide class, which has emerged as a significant scaffold in medicinal chemistry, particularly in the investigation of cancer metabolism . Research into related benzene-1,4-disulfonamide analogs has demonstrated their potential as potent inhibitors of oxidative phosphorylation (OXPHOS), a critical energy-producing process in certain cancer cells . These compounds have shown nanomolar cytotoxicity in assays using galactose-containing media, which forces cells to rely on mitochondrial OXPHOS, and have been found to directly inhibit Complex I of the electron transport chain . Such findings suggest that this compound may be a valuable tool for researchers studying metabolic dependencies in cancers, including pancreatic cancer, lymphoma, and acute myeloid leukemia (AML) . The structural features of this compound, including the sulfonamide group and the tert-butyl substituent, are common in pharmacologically active molecules and are often explored to optimize properties like target binding, permeability, and metabolic stability . Researchers are encouraged to consult the safety data sheet (SDS) prior to use. For specific data on purity, solubility, and storage conditions for this specific compound, please contact our technical support team.

Properties

IUPAC Name

N-tert-butyl-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)11-15(13,14)9-6-4-8(12)5-7-9/h4-7,11-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCCGMAXRARECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3077-64-3
Record name N-tert-butyl-4-hydroxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Transformations of 4 Hydroxy N T Butyl Benzenesulfonamide

Established Synthetic Pathways for 4-Hydroxy-(n-t-butyl)benzenesulfonamide and Related N-t-butylbenzenesulfonamides

The construction of the this compound scaffold can be approached through several established synthetic routes. These pathways primarily involve the formation of the sulfonamide bond and the introduction of the hydroxyl group at the para position of the benzene (B151609) ring.

Direct Sulfonylation Routes to N-t-butylbenzenesulfonamides

The most common and direct method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with an amine. libretexts.org For N-t-butylbenzenesulfonamides, this involves the reaction of benzenesulfonyl chloride with tert-butylamine (B42293). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A specific example for a related compound, 4-tert-butylbenzenesulfonamide (B193189), involves dissolving 4-(tert-butyl)benzenesulfonyl chloride in dichloromethane (B109758) and slowly adding concentrated ammonia. The reaction mixture is stirred for an extended period, and upon completion, the product is isolated by filtration after solvent evaporation, affording a 75% yield. chemicalbook.com While this example uses ammonia, the principle is directly applicable to the reaction with tert-butylamine to yield N-tert-butylbenzenesulfonamides.

Reactant 1Reactant 2SolventBaseYieldReference
4-(tert-butyl)benzenesulfonyl chlorideAmmoniaDichloromethaneExcess Ammonia75% chemicalbook.com
Benzenesulfonyl chloridetert-ButylamineNot specifiedNot specifiedNot specified google.com

A patent describes a method for synthesizing N-tert-butyl benzene sulfonamide by reacting benzenesulfonamide (B165840) with tert-butyl alcohol, tert-butyl acrylate (B77674), or tert-butyl propionate (B1217596) in the presence of a hafnium tetrachloride or zirconium tetrachloride catalyst. google.com The reaction is heated under reflux, and upon completion, the product is isolated by filtration and devolatilization. google.com

Strategies for Para-Hydroxylation of Benzenesulfonamide Precursors

Introducing a hydroxyl group at the para-position of a pre-formed N-t-butylbenzenesulfonamide presents a synthetic challenge. Direct hydroxylation of aromatic C-H bonds is an area of active research. One potential, though speculative, approach for the para-hydroxylation of N-t-butylbenzenesulfonamide could involve electrophilic aromatic substitution. However, this method often suffers from a lack of regioselectivity and can be complicated by the directing effects of the existing substituents.

A significant consideration is the lability of the tert-butyl group under strongly acidic conditions, which are often employed in electrophilic aromatic substitution reactions. For instance, the reaction of 4-(tert-butyl)phenol with sulfuric acid results in the cleavage of the tert-butyl group to form phenol (B47542) and 2-methylpropene. reddit.com This suggests that direct sulfonation of 4-tert-butylphenol (B1678320) to introduce a sulfonic acid group, followed by conversion to the sulfonamide, might also be challenging due to potential de-tert-butylation.

Convergent and Divergent Synthetic Approaches

Convergent Synthesis: A convergent approach to this compound would involve the synthesis of two key fragments, which are then combined in a final step. A practical convergent strategy is the reaction of a pre-functionalized sulfonyl chloride with the target amine. In this case, 4-hydroxybenzenesulfonyl chloride would be reacted with tert-butylamine. researchgate.netgoogle.com The synthesis of 4-hydroxybenzenesulfonyl chloride can be achieved through the chlorosulfonation of phenol, although this reaction can be complex. nih.gov

Divergent Synthesis: A divergent synthetic strategy starts from a common intermediate that can be elaborated into a variety of final products. For the synthesis of functionalized N-t-butylbenzenesulfonamides, a potential divergent approach could start from a versatile intermediate such as 4-amino-N-tert-butylbenzenesulfonamide. From this common precursor, the amino group could be transformed into various other functional groups, including a hydroxyl group via a Sandmeyer-type reaction. This allows for the generation of a library of substituted N-t-butylbenzenesulfonamides from a single, readily accessible intermediate.

Novel and Emerging Synthetic Techniques for Sulfonamide Derivatives

Recent advances in synthetic chemistry have focused on developing more sustainable and efficient methods for the construction of sulfonamides. These techniques aim to reduce waste, avoid hazardous reagents, and improve reaction efficiency through catalysis.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sulfonamides. A significant development is the use of water as a solvent, which is a benign and environmentally friendly alternative to traditional organic solvents. thieme-connect.com The reaction of sulfonyl chlorides with amines can be effectively carried out in water, often with the use of a simple inorganic base like sodium carbonate to scavenge the generated HCl. thieme-connect.com This method not only simplifies the reaction setup but also facilitates product isolation, as the sulfonamide often precipitates from the aqueous medium.

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents another green synthetic route. researchgate.netrsc.orgrsc.org A three-component palladium-catalyzed aminosulfonylation reaction of K₂S₂O₅ and an amine with aryl bromides or aromatic carboxylic acids has been developed using mechanochemical activation. rsc.org This solvent-free approach offers a direct pathway to a wide range of sulfonamides. rsc.orgrsc.org

MethodReactantsSolvent/ConditionsKey AdvantageReference
Aqueous SynthesisSulfonyl chloride, AmineWater, Na₂CO₃Environmentally benign, simple workup thieme-connect.com
MechanosynthesisAryl bromide/carboxylic acid, Amine, K₂S₂O₅Solvent-free, Ball-millingAvoids bulk solvents, direct researchgate.netrsc.org

Catalytic Methodologies for Sulfonamide Linkage Formation

The development of catalytic methods for the formation of the sulfonamide linkage is a key area of research, aiming to overcome the limitations of traditional stoichiometric methods.

Direct Amidation of Sulfonic Acids: The direct condensation of sulfonic acids with amines to form sulfonamides is an atom-economical approach, with water being the only byproduct. Group (IV) metal complexes, such as those of titanium, zirconium, and hafnium, have been shown to catalyze the direct amidation of carboxylic acids and can be conceptually extended to sulfonic acids. diva-portal.org While specific examples for the direct amidation of 4-hydroxybenzenesulfonic acid with tert-butylamine are not widespread, this represents a promising area for future research.

Catalytic Sulfonylation: Various catalytic systems have been explored to facilitate the reaction between sulfonyl sources and amines. For instance, a catalyst-free synthesis of N-sulfonylamidines has been reported from the direct reaction of sulfonyl azides with tertiary or secondary amines under reflux conditions. nih.gov Although this produces a related class of compounds, the underlying principle of activating the sulfonyl group for reaction with an amine is relevant.

Palladium-catalyzed cross-coupling reactions are also being investigated for the formation of C-N bonds in sulfonamides. These methods offer alternative routes to functionalized sulfonamides that may not be accessible through traditional methods. thieme-connect.com

Catalytic ApproachReactantsCatalystPotential AdvantageReference
Direct AmidationSulfonic Acid, AmineGroup (IV) Metal ComplexesAtom economical, water as byproduct diva-portal.org
Sulfonyl Azide ChemistrySulfonyl Azide, AmineCatalyst-free (thermal)Avoids metal catalysts nih.gov
Pd-catalyzed Cross-CouplingAryl Halide, Amine, SO₂ sourcePalladium complexesAccess to diverse structures thieme-connect.com

Flow Chemistry and Continuous Processing for Production

The paradigm of chemical manufacturing is increasingly shifting from traditional batch processing to continuous flow chemistry, driven by the need for safer, more efficient, and scalable production methods. mdpi.com Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates. springernature.comnih.gov

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the production of related sulfonamides has been successfully demonstrated using this technology. For instance, the synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide has been achieved in a continuous flow system, showcasing the feasibility of this approach for the sulfonamide functional group. springernature.com General flow processes for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine in a flow reactor, which can be a simple tube or a more complex packed-bed reactor. springernature.comresearchgate.net The continuous sulfonation of aromatic compounds like hexadecylbenzene (B72025) has also been achieved in microreactors with very short residence times, indicating the potential for highly efficient production of benzenesulfonic acid precursors. researchgate.net

The application of flow chemistry to produce this compound would likely involve a multi-step sequence. This could include the continuous sulfonation of a phenol derivative followed by amidation in a subsequent flow module. The integration of in-line purification steps, such as liquid-liquid extraction or crystallization, can lead to an end-to-end process that delivers the final product with high purity. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Sulfonamide Synthesis

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface-area-to-volume ratio; hotspots can occur.Excellent heat transfer due to high surface-area-to-volume ratio.
Mass Transfer Often limited by stirring efficiency, especially in multiphasic systems.Enhanced mixing and mass transfer. nih.gov
Safety Large volumes of hazardous materials are present at one time.Small reactor volumes minimize the quantity of hazardous material at any given moment. nih.gov
Scalability Challenging; often requires re-optimization of reaction conditions.Readily scalable by running the system for longer periods or by "numbering-up" (parallelization). springernature.com
Control Less precise control over reaction time and temperature gradients.Precise control over residence time, temperature, and pressure. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. organic-chemistry.org This technique has been successfully applied to the synthesis of various sulfonamides, including derivatives containing a 4-hydroxyphenyl moiety. tandfonline.comnih.gov

The synthesis of sulfonamides under microwave irradiation typically involves the reaction of a sulfonyl chloride with an amine or the coupling of sodium sulfinates with amines. tandfonline.com A notable advantage is the dramatic reduction in reaction time, from hours to mere minutes. For example, a copper-catalyzed synthesis of sulfonamides from sodium sulfinates and amines in an acetonitrile-water mixture was achieved in 10-15 minutes at 120°C under microwave irradiation. tandfonline.com Another efficient, two-step microwave protocol allows for the synthesis of sulfonamides directly from sulfonic acids, avoiding the isolation of unstable sulfonyl chloride intermediates. organic-chemistry.orgacs.org

In a relevant study, 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives were synthesized using microwave irradiation. nih.govnih.gov The protocol involved irradiating a mixture of a suitable chalcone (B49325) and para-hydrazinobenzenesulfonamide hydrochloride at 200°C for 7 minutes. nih.gov This demonstrates the compatibility of the 4-hydroxybenzenesulfonamide (B74421) scaffold with microwave conditions.

Table 2: Example Microwave-Assisted Protocol for Sulfonamide Synthesis

StepReagentsConditionsDurationOutcome
Activation Sulfonic Acid, Triethylamine, 2,4,6-Trichloro- organic-chemistry.orgnih.govnih.gov-triazine (TCT)Acetone (B3395972), 80°C, Microwave20 minFormation of sulfonyl triazine intermediate.
Amination Intermediate, Amine, NaOHTHF/Water, 50°C, Microwave10 minHigh yield of the corresponding sulfonamide. organic-chemistry.orgscribd.com

Derivatization and Structural Modification of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These sites include the phenolic hydroxyl group, the sulfonamide nitrogen, and the aromatic ring itself.

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a prime target for functionalization, most commonly through etherification and esterification reactions. These transformations can significantly alter the molecule's physicochemical properties.

Etherification: The formation of an ether linkage (O-alkylation) can be achieved by reacting the phenoxide, generated by treating the starting material with a base (e.g., sodium hydride, potassium carbonate), with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction converts the acidic phenol into a more neutral ether derivative.

Esterification: The hydroxyl group can be readily converted into an ester. This is typically accomplished by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Esterification of hydroxyl groups on flavonoids, for example, has been shown to influence their biological properties. nih.gov

These derivatizations are standard transformations for phenolic compounds and are expected to proceed efficiently for this compound. nih.gov

Substitutions and Transformations on the Sulfonamide Nitrogen

The sulfonamide moiety (-SO₂NH-) also presents opportunities for structural modification. The hydrogen atom on the nitrogen is acidic and can be replaced through various substitution reactions.

N-Alkylation/N-Arylation: The sulfonamide nitrogen can be alkylated or arylated. A patent describes a method for preparing N-tert-butylbenzenesulfonamides from benzenesulfonamide and methyl tertiary butyl ether using a ternary catalyst system, highlighting a relevant transformation. google.com More general methods involve deprotonation of the sulfonamide with a suitable base followed by reaction with an electrophile (alkyl or aryl halide).

Formation of N-Acylsulfonamides: Reaction with acyl chlorides can lead to the formation of N-acylsulfonamide derivatives. In one study, an attempt to cyclize a related 3-amino-4-hydroxybenzenesulfonamide (B74053) derivative with acetic anhydride resulted in N-acetylation on the sulfonamide nitrogen. nih.gov

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com The position of substitution is directed by the existing groups on the ring: the hydroxyl group and the N-t-butylsulfonamide group.

Directing Effects: The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. libretexts.org Conversely, the sulfonamide (-SO₂NHR) group is a deactivating group and a meta-director. In this case, the strong activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho to it (C3 and C5).

Common EAS Reactions:

Halogenation: Introduction of chlorine or bromine onto the aromatic ring can be achieved using reagents like Cl₂ or Br₂ with a Lewis acid catalyst, or under milder conditions suitable for activated rings.

Nitration: The introduction of a nitro group (-NO₂) is typically performed using a mixture of nitric acid and sulfuric acid. youtube.com The resulting nitro-derivatives can be further transformed, for example, by reduction to an amino group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentMajor Product(s)Rationale
Bromination Br₂, FeBr₃3-Bromo-4-hydroxy-(n-t-butyl)benzenesulfonamideThe -OH group is a strong ortho, para-director, making the positions ortho to it the most nucleophilic. libretexts.org
Nitration HNO₃, H₂SO₄3-Nitro-4-hydroxy-(n-t-butyl)benzenesulfonamideThe directing effect of the activating hydroxyl group overrides the meta-directing effect of the deactivating sulfonamide group.

Introduction of Stereocenters and Asymmetric Synthesis Approaches

The development of chiral derivatives can be crucial for applications in life sciences. Stereocenters can be introduced into the this compound scaffold in several ways.

Chirality at the Sulfur Atom: The sulfur atom in related structures like sulfoxides and sulfoximines can be a stereogenic center. nih.govacs.org While the sulfonamide sulfur in the parent compound is achiral, it can be a precursor to chiral sulfur-containing functional groups. For example, methods exist for the asymmetric synthesis of sulfinamides and sulfinate esters, which are versatile chiral building blocks. nih.govnih.gov The use of chiral auxiliaries, such as (-)-quinine, has been effective in the asymmetric synthesis of sulfinamides with excellent enantioselectivity. nih.gov

Chirality on Substituents: Stereocenters can be introduced via the derivatization reactions described previously. For instance, using chiral alkylating or acylating agents to functionalize the hydroxyl or sulfonamide groups would result in diastereomeric products. Furthermore, if substituents are introduced onto the aromatic ring, subsequent transformations of these new functional groups could create stereocenters. Recent advances have even enabled the palladium-catalyzed enantioselective C(sp³)–H functionalization of amide groups using chiral ligands, a strategy that could potentially be adapted to introduce chirality on the N-t-butyl group. bldpharm.com

The synthesis of enantiomerically pure or enriched compounds often relies on asymmetric catalysis or the use of chiral auxiliaries, which are well-established strategies in modern organic synthesis. nih.govacs.org

Purity Assessment and Isolation Methodologies for Research Scale Synthesis

The successful synthesis of this compound on a research scale is contingent not only on the synthetic route but also on the rigorous methods employed for its purification and the comprehensive assessment of its purity. The isolation of the target compound from unreacted starting materials, byproducts, and other impurities is critical to obtaining a sample of sufficient quality for subsequent research applications. A multi-technique approach is typically employed to both purify the compound and verify its level of purity.

Purity Assessment Techniques

A variety of analytical methods are utilized to determine the purity of synthesized this compound. These techniques provide both qualitative and quantitative information about the presence of any residual impurities.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is generally suitable. For related compounds such as 4-Hydroxybenzenesulfonamide, analysis can be performed using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1). libretexts.org A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid, is effective. libretexts.org The method can be adapted for the target compound, with UV detection being a common mode of analysis. For instance, a method for a related sulfonamide impurity uses a YMC-Triart C8 column with a gradient elution of water and acetonitrile and a detection wavelength of 265 nm. acs.orgwu.ac.th The development of a robust HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation of the main compound from any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural confirmation and purity evaluation of this compound. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzene ring, the protons of the n-tert-butyl group, and the exchangeable protons of the hydroxyl and sulfonamide groups. The integration of these signals can provide a quantitative measure of purity against a known standard. Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The absence of signals corresponding to starting materials or anticipated byproducts is a strong indicator of high purity.

Mass Spectrometry (MS): Coupled with a chromatographic technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying the target compound and any impurities. The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, as well as characteristic fragmentation patterns. For instance, LC-MS analysis of the related 4-tert-butylbenzenesulfonamide on an LC-ESI-QTOF system provided a precursor ion [M+H]⁺ at m/z 214.0896. nih.gov This technique is particularly useful for detecting and identifying impurities at very low levels.

The following table summarizes the key analytical techniques used for purity assessment:

Analytical TechniquePurposeTypical Parameters/Observations for Related Sulfonamides
HPLC Quantifies purity and detects impurities.Column: Reversed-phase (C8, C18). wu.ac.thresearchgate.netMobile Phase: Acetonitrile/Water gradient. researchgate.netDetector: UV (e.g., 265 nm or 300 nm). wu.ac.thresearchgate.net
¹H NMR Confirms structure and assesses purity.Characteristic shifts for aromatic, alkyl, and NH/OH protons.
¹³C NMR Confirms carbon framework and detects impurities.Distinct signals for each carbon atom in the molecule.
LC-MS Identifies the compound and impurities by mass.Provides molecular weight and fragmentation data. nih.gov

Isolation and Purification Methodologies

Following the synthesis, the crude product of this compound must be isolated and purified. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Crystallization: This is a common and effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. For molecules like sulfonamides that possess both polar (sulfonamide, hydroxyl) and non-polar (benzene ring, tert-butyl group) regions, a solvent pair can be effective. libretexts.org For example, a mixture of ethanol (B145695) and water can provide the necessary range of polarity to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. libretexts.org Other potentially suitable solvents for sulfonamides include acetone and isopropanol. libretexts.orggoogle.com The process often involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to promote the formation of well-defined crystals. The purity of the resulting crystals can be significantly higher than that of the crude material.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For research-scale synthesis where high purity is paramount, or when impurities are difficult to remove by crystallization, preparative HPLC is a powerful purification technique. lcms.cz This method scales up the principles of analytical HPLC to isolate larger quantities of the target compound. lcms.cz For instance, a preparative HPLC method for a sulfonamide intermediate of Glyburide utilized a Luna C8 column with a mobile phase of acetonitrile and water (70:30 v/v). researchgate.net The fractions containing the pure compound, as determined by an in-line detector (e.g., UV), are collected. The solvent is then removed, typically by rotary evaporation, to yield the purified this compound.

Column Chromatography: Gravity or flash column chromatography over a solid stationary phase, most commonly silica (B1680970) gel, is another widely used purification technique in research-scale synthesis. The choice of eluent (mobile phase) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system is chosen that provides good separation between the target compound and its impurities. The crude mixture is loaded onto the column, and the eluent is passed through, carrying the components at different rates depending on their polarity and interaction with the stationary phase. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

The table below outlines common isolation and purification methodologies:

Purification MethodPrincipleKey Considerations
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Selection of appropriate solvent or solvent system (e.g., ethanol/water). libretexts.orggoogle.com
Preparative HPLC Differential partitioning of components between a mobile and stationary phase under high pressure.Scalable from analytical methods; choice of column and mobile phase is crucial. researchgate.netlcms.cz
Column Chromatography Separation based on differential adsorption of components to a solid stationary phase.Selection of stationary phase (e.g., silica gel) and eluent system.

A comprehensive approach, often combining these techniques, is necessary to ensure the high purity of this compound required for detailed research investigations. For example, an initial purification by column chromatography might be followed by a final recrystallization to obtain an analytically pure sample. The purity of the final product should then be confirmed using the analytical techniques described above.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy N T Butyl Benzenesulfonamide

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of organic compounds like 4-Hydroxy-(n-t-butyl)benzenesulfonamide from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic character of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com

For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) basis set, are employed to compute these values. researchgate.netdoaj.org Analysis of the FMOs reveals that the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is often distributed across the sulfonamide group. mdpi.com This distribution dictates how the molecule interacts with other chemical species. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. mdpi.com

Illustrative Data Table: Calculated FMO Properties for a Benzenesulfonamide (B165840) Derivative

This table demonstrates typical data obtained from DFT calculations for sulfonamide-containing molecules and is for illustrative purposes only.

Parameter Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital

Conformational Analysis and Energetics

The three-dimensional shape (conformation) of this compound is crucial to its function and interactions. The molecule has several rotatable bonds, including the C-S and S-N bonds, leading to various possible conformers. Computational methods are used to identify the most stable (lowest energy) conformations. umich.edunih.gov

This analysis is typically performed by systematically rotating the dihedral angles of key bonds and calculating the potential energy at each step to map out the potential energy surface. Quantum chemical methods can predict the relative energies of different conformers. nih.gov For benzenesulfonamides, studies have shown that stable conformers often feature the S-N bond oriented perpendicularly to the plane of the benzene (B151609) ring, with different orientations of the amino group (e.g., eclipsing or staggering the sulfonyl oxygens) leading to distinct, stable structures. nih.govnih.gov The bulky tert-butyl group in this compound would significantly influence the conformational landscape, and these calculations can quantify its steric effects.

Spectroscopic Property Prediction via DFT

DFT is a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data for validation. nih.gov

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. These theoretical frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. The calculations help in the precise assignment of vibrational modes to specific functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the sulfonamide, and the symmetric and asymmetric stretches of the S=O bonds. researchgate.net

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). nih.gov For aromatic sulfonamides, the predicted spectra often show π—π* transitions associated with the benzene ring. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics excels at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a condensed phase like a solution. MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field. nih.govnih.gov

Solvent Effects on Molecular Conformation

The conformation and behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model these effects by placing the molecule in a box filled with solvent molecules (e.g., water) and simulating their interactions over nanoseconds or longer. mdpi.com

These simulations can reveal how the solvent affects conformational preferences. For instance, in a polar solvent, conformations that maximize the exposure of polar groups (like the hydroxyl and sulfonamide moieties) to the solvent may become more stable. umich.edu The simulations provide a dynamic picture of how the molecule tumbles and flexes in solution, offering insights that are complementary to the static, gas-phase picture from quantum calculations.

Hydrogen Bonding Networks Involving the Hydroxyl and Sulfonamide Groups

The hydroxyl (-OH) and sulfonamide (-SO2NH-) groups in this compound are potent hydrogen bond donors and acceptors. These interactions are critical in determining the molecule's crystal structure and its interactions with biological targets. nih.gov

Both the sulfonamide proton and the hydroxyl proton can act as hydrogen bond donors. The sulfonyl oxygens, the hydroxyl oxygen, and the sulfonamide nitrogen can all act as hydrogen bond acceptors. nih.gov This capability allows for the formation of complex hydrogen-bonding networks, such as dimers and chains, which are common motifs in the crystal structures of sulfonamides. researchgate.net MD simulations can be used to study the dynamics of these hydrogen bonds in solution, including their lifetimes and geometries. Quantum chemical calculations can also be employed to determine the strength and nature of these interactions with high accuracy. sdu.dkresearchgate.net Studies on related molecules show that the sulfonamide N-H proton often forms intermolecular hydrogen bonds with the sulfonyl oxygen of a neighboring molecule. nih.gov

Ligand-Target Docking Studies with Enzyme Models (e.g., Carbonic Anhydrases, non-human)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, docking studies are pivotal for understanding their interaction with enzyme targets. Benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of ubiquitous zinc metalloenzymes.

Docking studies of benzenesulfonamide-based inhibitors against various non-human carbonic anhydrase isoforms reveal a conserved binding mechanism. The primary interaction involves the coordination of the sulfonamide group (-SO₂NH₂) to the catalytic zinc ion (Zn²⁺) located deep within the active site cavity. The deprotonated sulfonamide nitrogen atom typically displaces a zinc-bound water molecule or hydroxide (B78521) ion, forming a strong coordinate bond.

The docking procedure for a compound like this compound would involve the following steps:

Preparation of the Receptor: The three-dimensional crystal structure of a non-human carbonic anhydrase is obtained from a protein database (e.g., Protein Data Bank). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is built and its energy is minimized to obtain a stable conformation.

Grid Generation: A grid box is defined around the active site of the enzyme, encompassing the catalytic zinc ion and surrounding amino acid residues.

Docking Simulation: Using software like AutoDock, a variety of possible conformations (poses) of the ligand within the active site are generated and scored based on a scoring function that estimates the binding affinity.

The results of such studies typically highlight key interactions that stabilize the ligand-enzyme complex. Beyond the essential zinc coordination, hydrogen bonds often form between the sulfonamide's oxygen atoms and the backbone amide of conserved residues like Threonine. The phenyl ring and its substituents, such as the hydroxyl and tert-butyl groups of this compound, extend into different pockets of the active site, forming van der Waals and hydrophobic interactions that contribute to binding affinity and isoform selectivity. acs.orgucl.ac.uk

Table 1: Representative Interactions from Docking Benzenesulfonamide Analogs into a Carbonic Anhydrase Active Site

Interaction Type Ligand Moiety Enzyme Residue/Component Typical Distance (Å)
Zinc Coordination Sulfonamide (-SO₂NH⁻) Zn²⁺ Ion 2.0 - 2.3
Hydrogen Bond Sulfonamide Oxygen Thr-199 (Backbone NH) 2.7 - 3.1
Hydrogen Bond 4-Hydroxy (-OH) Gln-92 (Side Chain) 2.8 - 3.2
Hydrophobic Interaction Phenyl Ring Val-121, Val-143, Leu-198 3.5 - 4.5
Hydrophobic Interaction N-t-butyl Group Leu-204, Pro-202 3.5 - 4.5

QSAR (Quantitative Structure-Activity Relationship) Modeling of Analog Series (non-clinical context)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For an analog series of this compound, QSAR models can be developed to predict the inhibitory potency against a target enzyme, such as a non-human carbonic anhydrase, based on variations in their molecular structures.

The fundamental principle of QSAR is that the structural properties of a molecule, which can be quantified by molecular descriptors, determine its activity. The process involves creating a dataset of analogous compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods to build a regression or classification model. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

For a series derived from this compound, structural modifications could include:

Altering the substitution pattern on the benzene ring.

Replacing the N-t-butyl group with other alkyl or aryl substituents.

Modifying the 4-hydroxy group.

The resulting QSAR model is expressed as a mathematical equation, which provides insights into which structural features are most influential for the desired biological activity.

Descriptor Generation and Selection

The foundation of a robust QSAR model is the calculation and selection of appropriate molecular descriptors. Descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a series of benzenesulfonamide analogs, thousands of descriptors can be generated using specialized software. These are typically categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, dipole moment, steric parameters).

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity (MR), and electronic parameters (Hammett constants).

Table 2: Examples of Molecular Descriptors for QSAR Modeling

Descriptor Class Example Descriptor Description Relevance to Sulfonamides
Constitutional (1D) Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule. Influences size and diffusion.
Topological (2D) Wiener Index A distance-based index reflecting molecular branching. Relates to molecular compactness.
Geometrical (3D) Solvent Accessible Surface Area (SASA) The surface area of a molecule accessible to a solvent. Important for receptor binding and solubility.
Electronic (3D) Dipole Moment A measure of the net molecular polarity. Influences long-range interactions with the target.
Physicochemical LogP The logarithm of the partition coefficient between octanol and water. A measure of hydrophobicity, critical for binding in hydrophobic pockets.

Given the large number of generated descriptors, a crucial step is descriptor selection . This process aims to identify a smaller subset of descriptors that are most correlated with the biological activity while being minimally correlated with each other. This prevents model overfitting and improves its predictive power. Methods for descriptor selection include genetic algorithms, stepwise multiple linear regression, and principal component analysis.

Statistical Validation of QSAR Models

Once a QSAR model is built, its reliability and predictive capability must be rigorously validated. Validation ensures that the model is not a result of a chance correlation and can accurately predict the activity of new compounds. Validation is typically performed through internal and external methods.

Internal Validation assesses the robustness of the model using the same dataset it was trained on. The most common technique is cross-validation. In Leave-One-Out Cross-Validation (LOO-CV), a model is built using all but one compound from the dataset, and the activity of the excluded compound is predicted. This process is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability.

External Validation is considered the most stringent test of a QSAR model's predictive power. The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside). The model is built using only the training set and is then used to predict the activities of the compounds in the test set. The predictive ability is assessed by calculating the predictive correlation coefficient (R²_pred) between the observed and predicted activities for the test set compounds.

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Coefficient of Determination Measures the goodness-of-fit of the model for the training set. > 0.6
Cross-Validated R² q² or Q² Measures the internal predictive ability of the model. > 0.5
Predictive R² for External Set R²_pred Measures the model's ability to predict an external test set. > 0.6
Root Mean Square Error RMSE Represents the standard deviation of the prediction errors. As low as possible

Y-randomization is another crucial validation technique. The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed with the original descriptors. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower R² and q² values, demonstrating that the original correlation was not due to chance.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the reaction mechanisms involved in the synthesis of this compound. The most common synthetic route to sulfonamides is the reaction of a sulfonyl chloride (e.g., 4-hydroxybenzenesulfonyl chloride) with an amine (e.g., tert-butylamine). researchgate.net

Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model this reaction at the atomic level. These calculations can elucidate the detailed pathway of the reaction, identify intermediate structures, and determine the geometries and energies of transition states.

The reaction between a sulfonyl chloride and an amine is generally believed to proceed through a nucleophilic substitution at the sulfur atom. Two primary mechanisms are often considered:

Addition-Elimination Mechanism: The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to a trigonal bipyramidal intermediate. Subsequently, the chloride ion is eliminated as a leaving group to form the final sulfonamide product.

Sₙ2-type Mechanism: In this concerted mechanism, the amine attacks the sulfur atom, and the chloride leaving group departs simultaneously through a single transition state. Computational studies suggest this pathway is also plausible. nih.gov

DFT calculations can map out the potential energy surface for the reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to occur), which is determined by the energy of the transition state relative to the reactants. A lower activation energy indicates a faster reaction.

These computational studies can also assess the role of the base (often used to neutralize the HCl byproduct) and the solvent in the reaction mechanism, providing a comprehensive understanding that is often difficult to obtain through experimental means alone. researchgate.netmdpi.com

Mechanistic Studies of Chemical and Biochemical Interactions Involving 4 Hydroxy N T Butyl Benzenesulfonamide

Chemical Reactivity and Reaction Kinetics

The chemical behavior of 4-Hydroxy-(n-t-butyl)benzenesulfonamide is dictated by the interplay of its three key functional components: the aromatic benzene (B151609) ring, the hydroxyl (-OH) group, the sulfonamide (-SO2NH-) group, and the N-tert-butyl group.

Proton transfer mechanisms are fundamental to many reactions involving this compound. In aqueous solutions, the compound will exist in equilibrium between its neutral, phenolate, and/or sulfonamidate forms depending on the pH. These proton exchange processes are typically rapid and reversible.

The chemical stability of this compound is largely dependent on the robustness of the sulfonamide bond (C-S-N). Sulfonamides are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the S-N bond to yield 4-hydroxybenzenesulfonic acid and tert-butylamine (B42293), or the C-S bond to yield phenol (B47542) and other degradation products.

A study on the hydrolysis of N-tert-butyl-α-phenylnitrone derivatives suggests that the rate of hydrolysis can be pH-dependent. Below pH 4.5, hydrolysis was initiated by protonation, while above pH 10.0, it proceeded via the addition of a hydroxide (B78521) ion. koreascience.kr A similar pH-dependent mechanism can be postulated for the hydrolysis of this compound, although specific kinetic data are not available. The presence of the tert-butyl group may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered N-alkyl sulfonamides.

The reactivity of this compound in nucleophilic and electrophilic reactions is governed by the electronic properties of its substituents.

Electrophilic Aromatic Substitution: The benzene ring is susceptible to electrophilic attack. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. msu.edu Conversely, the sulfonamide group is a deactivating, meta-directing group because of the electron-withdrawing nature of the sulfonyl moiety. youtube.com The combined effect of these two groups would make the positions ortho to the hydroxyl group (and meta to the sulfonamide group) the most likely sites for electrophilic substitution. However, the bulky tert-butyl group on the nitrogen may sterically hinder attack at the position ortho to the sulfonamide group.

Nucleophilic Reactivity: The primary sites for nucleophilic attack are the sulfur atom of the sulfonamide group and, under certain conditions, the aromatic ring. The sulfur atom is electrophilic due to the presence of two electronegative oxygen atoms and the nitrogen atom. Nucleophiles can attack the sulfur, potentially leading to the displacement of the tert-butylamino group.

The aromatic ring itself is generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. libretexts.org In this molecule, the sulfonamide group is electron-withdrawing, but the hydroxyl group is electron-donating, making nucleophilic aromatic substitution unlikely under normal conditions. The phenolic hydroxyl group can act as a nucleophile, for example, in ether synthesis. The sulfonamide nitrogen, after deprotonation, is also a potent nucleophile.

Studies of Enzyme Inhibition Mechanisms in In Vitro Models (non-human)

Benzenesulfonamide (B165840) derivatives are a well-known class of enzyme inhibitors, and this compound is expected to exhibit inhibitory activity against certain enzymes, primarily due to its sulfonamide functional group.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Sulfonamides are classic inhibitors of CAs. The inhibitory mechanism involves the deprotonated sulfonamide nitrogen atom coordinating to the zinc ion (Zn2+) located in the active site of the enzyme. cnr.it This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity, thus inhibiting the enzyme. cnr.it

While no specific studies on this compound have been found, research on other benzenesulfonamide derivatives provides insight into its potential interactions. The affinity and selectivity of sulfonamide inhibitors for different CA isozymes are influenced by the substituents on the benzene ring and the sulfonamide nitrogen. nih.govunifi.it The 4-hydroxy group could form hydrogen bonds with amino acid residues in the active site, potentially enhancing binding affinity. The N-tert-butyl group, being bulky and hydrophobic, would interact with hydrophobic pockets within the active site cavity. The size and shape of this group can significantly affect the selectivity for different CA isozymes.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Benzenesulfonamide Derivatives (In Vitro) This table presents data for related compounds to illustrate the general inhibitory potential of this class of molecules.

Compound hCA I (K_i, nM) hCA II (K_i, nM) hCA IX (K_i, nM) hCA XII (K_i, nM)
Acetazolamide (Standard) 250 12 25 5.7
4-Hydroxybenzenesulfonamide (B74421) - 108 - -
Benzenesulfonamide Derivative 1 - - 16.4 -
Benzenesulfonamide Derivative 2 - - 66.0 -

Data sourced from various studies on benzenesulfonamide derivatives for illustrative purposes.

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy fatty acids. nih.govnih.gov These products are precursors to various signaling molecules involved in inflammation. Benzenesulfonamide derivatives have been investigated as LOX inhibitors. nih.govnih.gov

The mechanism of inhibition of LOXs by sulfonamide derivatives can vary. Some compounds may act as antioxidants, reducing the catalytically active ferric (Fe3+) form of the enzyme to the inactive ferrous (Fe2+) state. Others may chelate the iron atom in the active site or act as competitive inhibitors by binding to the substrate-binding site.

Studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shown potent and selective inhibition of 12-LOX. nih.govnih.gov The presence of a hydroxyl group on the benzenoid ring is often important for antioxidant activity, which can contribute to LOX inhibition. The sulfonamide moiety and the N-substituent also play a crucial role in determining the potency and selectivity of inhibition. The N-tert-butyl group in this compound would likely influence its interaction with the enzyme's active site, potentially through hydrophobic interactions.

Table 2: In Vitro Lipoxygenase Inhibition by Representative Benzenesulfonamide Derivatives This table includes data for structurally related compounds to provide context for the potential activity of this compound.

Compound Target Enzyme IC50 (µM)
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide analog 12-LOX 2.2
4-chloro derivative of above 12-LOX 6.3
4-methoxy derivative of above 12-LOX 22

Data adapted from studies on 4-((benzylamino)benzenesulfonamide) derivatives. nih.govnih.gov

Kinetic Characterization of Enzyme Binding

While specific kinetic data for the binding of this compound to enzymes are not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has been widely studied as inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibitory activity of sulfonamides against various CA isoforms is a key area of research for therapeutic applications.

The inhibition constants (Kᵢ) for a range of benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms demonstrate the structure-activity relationships within this class of compounds. Generally, primary sulfonamides are potent inhibitors of several CA isoforms. The substitution pattern on the benzene ring and the nature of the substituent on the sulfonamide nitrogen can significantly influence the inhibitory potency and selectivity. For instance, studies on novel sulfonyl semicarbazides have shown subnanomolar affinity for hCA XII. nih.gov Other benzenesulfonamide derivatives have also exhibited potent inhibition of hCA II, hCA IX, and hCA XII in the low nanomolar range. nih.gov

The following table presents kinetic data for representative benzenesulfonamide derivatives, illustrating the range of inhibitory activities against different hCA isoforms. This data provides a framework for understanding the potential kinetic profile of this compound.

Table 1: Inhibition Constants (Kᵢ) of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 250 12 25 5.7
Unsubstituted Sulfonyl Semicarbazide - - 73.9-81.3 0.59-0.79
4-Nitro-substituted Sulfonyl Semicarbazide - - 20.5-38.7 -
Monoaryl Benzenesulfonamide (1i) - 9.4 5.6 6.3
4-(3-benzylguanidino)benzenesulfonamide (7h) - - - -

Data sourced from multiple studies on benzenesulfonamide derivatives. nih.govnih.govunifi.it

Structural Basis of Ligand-Enzyme Recognition (e.g., X-ray crystallography of enzyme-inhibitor complex, in vitro)

The primary interaction involves the deprotonated sulfonamide group (-SO₂NH⁻) coordinating directly to the zinc ion (Zn²⁺) at the core of the enzyme's active site. This coordination displaces the zinc-bound water molecule or hydroxide ion, which is crucial for the enzyme's catalytic activity. The nitrogen atom of the sulfonamide acts as the fourth ligand to the zinc ion, which is also coordinated by three histidine residues from the enzyme.

Beyond this key interaction with the zinc ion, the inhibitor is further stabilized within the active site through a network of hydrogen bonds and van der Waals contacts. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of a threonine residue (Thr199). The aromatic ring of the benzenesulfonamide moiety is positioned within a hydrophobic pocket of the active site, making contact with several nonpolar amino acid residues.

Table 2: Key Interactions in Sulfonamide-Carbonic Anhydrase Complexes

Interaction Type Involved Ligand Moiety Key Enzyme Residues (in hCA II)
Metal Coordination Deprotonated Sulfonamide Nitrogen (-SO₂NH⁻) Zn²⁺, His94, His96, His119
Hydrogen Bonding Sulfonamide Oxygen atoms Thr199
Hydrogen Bonding 4-Hydroxy group Active site water molecules, Gln92

Interactions are inferred from crystallographic data of analogous sulfonamides. nih.gov

Metal Ion Complexation and Coordination Chemistry

The chemical structure of this compound, featuring both a hydroxyl group and a sulfonamide moiety, suggests a potential for metal ion chelation.

The sulfonamide group itself can participate in metal coordination, as seen in its interaction with the zinc ion in carbonic anhydrase. The hydroxyl group, particularly in the ortho or para position relative to another coordinating group, can also form stable complexes with metal ions. The combination of the phenolic hydroxyl group and the sulfonamide group can allow for bidentate chelation, where both groups bind to a single metal ion, forming a stable chelate ring. While specific studies on the chelation properties of this compound are limited, related structures like p-tert-butylcalix researchgate.netarene, which contains phenolic hydroxyl groups, have been shown to be effective chelators for group 2 metals. hzdr.de The ability of a molecule to bind to metal ions is a critical aspect of chelation therapy for metal intoxication. nih.gov

The synthesis of organometallic complexes often utilizes ligands with specific functional groups that can coordinate to a metal center. The sulfonamide and hydroxyl moieties of this compound make it a candidate for use as a ligand in the formation of organometallic compounds. For example, organotin complexes have been synthesized with related Schiff base ligands derived from sulfonamides. researchgate.net These complexes often exhibit interesting structural and, in some cases, biological properties. The synthesis of such complexes typically involves the reaction of a salt of the metal with the ligand in an appropriate solvent.

Photochemical and Radiolytic Transformations

The fate of sulfonamides in the environment is of significant interest, and their transformation under light and ionizing radiation has been a subject of study.

The photochemical degradation of sulfonamides can occur through direct photolysis, where the molecule absorbs UV light, or through indirect photolysis sensitized by other substances in the water. researchgate.net For phenolic compounds like 4-tert-butylphenol (B1678320), a close structural analog lacking the sulfonamide group, photodegradation can lead to the formation of hydroxylated byproducts such as 4-tert-butylcatechol (B165716) and hydroquinone. nih.gov The presence of phenolic antioxidants has been shown to inhibit the triplet-induced transformation of sulfonamides in aqueous solutions. acs.org

Radiolytic transformations of sulfonamides are induced by ionizing radiation, such as gamma rays or electron beams, which generate highly reactive species in water, primarily hydroxyl radicals (•OH), hydrated electrons (eₐᵩ⁻), and hydrogen atoms (H•). researchgate.netavantipublishers.com These reactive species attack the sulfonamide molecule, leading to its degradation. researchgate.net Common degradation pathways for sulfonamides include hydroxylation of the aromatic ring, cleavage of the sulfur-nitrogen (S-N) bond, and cleavage of the sulfur-carbon (S-C) bond. researchgate.net This results in the formation of smaller molecules, such as sulfanilic acid and various substituted phenols and anilines. colab.ws The efficiency of radiolytic degradation is often pH-dependent and can be influenced by the presence of other substances in the water. researchgate.net

Table 3: Potential Transformation Products of this compound

Transformation Type Probable Products
Photochemical Hydroxylated derivatives, Catechol derivatives

Products are inferred from studies on analogous sulfonamides and phenolic compounds. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Hydroxy N T Butyl Benzenesulfonamide Analogs

Impact of Hydroxyl Group Modifications on Activity (e.g., in enzyme models)

The phenolic hydroxyl group at the 4-position of the benzenesulfonamide (B165840) scaffold is a pivotal functional group, often integral to the molecule's interaction with its biological target. Modifications to this group can profoundly alter activity by affecting the steric and electronic properties of the ligand and its hydrogen bonding capacity.

Replacing the hydrogen atom of the phenolic hydroxyl group with alkyl or other substituents (O-substitution) introduces both steric and electronic changes that typically lead to a significant reduction in biological activity. The introduction of even a small methyl group (forming a methoxy ether) can prevent crucial interactions within a receptor's binding site due to its size and bulk. scribd.com

Steric Hindrance : The addition of an O-substituent increases the spatial volume of the group. This added bulk can lead to steric clashes with amino acid residues in the binding pocket, preventing the analog from achieving the optimal orientation required for high-affinity binding. As the size of the alkyl substituent increases (e.g., from methyl to ethyl), this steric hindrance becomes more pronounced, often resulting in a further decrease in activity.

The following table illustrates the typical impact of O-substitution on the inhibitory activity of a hypothetical 4-hydroxybenzenesulfonamide (B74421) analog in an enzyme model.

AnalogModification (R-group)Relative Inhibitory Activity (%)Rationale
Parent Compound-OH100Forms key hydrogen bonds as both donor and acceptor.
Analog 1-OCH3<10Loss of H-bond donor capacity; minor steric hindrance. scribd.com
Analog 2-OCH2CH3<1Loss of H-bond donor capacity; increased steric hindrance.
Analog 3-OC(O)CH3<1Loss of H-bond donor capacity; significant steric and electronic changes.

Hydrogen bonds are highly directional, short-range interactions that are fundamental to the specificity of molecular recognition in drug-receptor binding. unina.it The phenolic hydroxyl group is a versatile hydrogen bonding moiety because it can function as both a hydrogen bond donor (HBD) through its hydrogen atom and a hydrogen bond acceptor (HBA) through the lone pairs of electrons on its oxygen atom. stereoelectronics.org

This dual capability is often essential for anchoring the molecule within the active site of a protein. The hydroxyl's hydrogen may form a critical bond with a specific hydrogen bond acceptor, such as the carbonyl oxygen of a peptide backbone or the side chain of an aspartate or glutamate residue. scribd.com Simultaneously, the oxygen atom can accept a hydrogen bond from a suitable donor group on the receptor, like the amide proton of an asparagine or glutamine. The loss of the HBD capability upon O-alkylation is frequently the primary reason for the dramatic drop in binding affinity and biological activity observed in analogs. scribd.com The sulfonyl group of sulfonamides can also participate in hydrogen bonding interactions with active site residues. nih.gov

Influence of Sulfonamide N-Substitutions on Molecular Interactions

The sulfonamide functional group (-SO₂NH-) is a cornerstone of many therapeutic agents. nih.govajchem-b.com The substituent attached to the nitrogen atom plays a crucial role in defining the molecule's physicochemical properties and its interactions with biological targets.

The N-tert-butyl group is a bulky, sterically demanding substituent. While the tert-butyl group itself has limited internal rotational freedom, its attachment to the sulfonamide nitrogen significantly influences the conformational preferences of the entire molecule. researchgate.net The presence of this large group can restrict the rotation around the S-N bond. mdpi.com This conformational constraint can be advantageous if it pre-organizes the molecule into a bioactive conformation that fits favorably into the receptor's binding site. By reducing the entropic penalty of binding, such "rigidification" can lead to enhanced potency.

However, the steric bulk of the tert-butyl group can also be detrimental. It may force the molecule into a conformation that is unfavorable for binding or introduce steric clashes with the target protein. The electron-withdrawing nature of the sulfinyl group in related N-tert-butanesulfinyl imines is known to facilitate certain chemical reactions, and the steric influence of the tert-butyl group often directs the stereochemical outcome of these reactions. researchgate.netnih.gov This highlights the powerful role the group plays in dictating the spatial arrangement of neighboring functionalities.

Hydrophobicity : The tert-butyl group is composed of four carbon atoms and is highly nonpolar, contributing significantly to the lipophilicity (fat-solubility) of the molecule. This increased hydrophobicity can enhance binding affinity if the target receptor possesses a corresponding hydrophobic pocket. pnas.org The energetically favorable association of nonpolar surfaces in an aqueous environment, known as the hydrophobic effect, is a major driving force for protein-ligand binding. pnas.orgnih.gov However, excessive hydrophobicity can negatively impact a drug's properties, leading to poor aqueous solubility and potential off-target binding.

The table below demonstrates the calculated effects of N-alkylation on key physicochemical properties of a 4-hydroxybenzenesulfonamide scaffold.

Substitution (R-group on N)Calculated LogP (Hydrophobicity)Calculated TPSA (Ų)Potential Impact
-H0.885.9Baseline polarity and hydrophobicity.
-CH31.276.7Slight increase in hydrophobicity, slight decrease in PSA.
-CH(CH3)22.076.7Moderate increase in hydrophobicity.
-C(CH3)3 (tert-butyl)2.576.7Significant increase in hydrophobicity for binding in lipophilic pockets.

Note: LogP and TPSA values are illustrative estimates and can vary based on the calculation method.

Aromatic Ring Substituent Effects on Reactivity and Binding Affinity (in vitro)

Substituting the aromatic ring of 4-Hydroxy-(n-t-butyl)benzenesulfonamide provides a powerful means to fine-tune its binding affinity and selectivity. Substituents can exert their influence through a combination of electronic and steric effects. libretexts.org

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EWGs (e.g., -Cl, -F, -NO₂) decrease the electron density of the aromatic ring through inductive and/or resonance effects. libretexts.org This can increase the acidity of the phenolic proton and the sulfonamide N-H proton, potentially strengthening hydrogen bonds where these groups act as donors. The resulting change in the ring's electrostatic potential can also lead to more favorable interactions with electron-rich portions of the binding site. vu.nl

EDGs (e.g., -CH₃, -OCH₃) increase the electron density of the ring. libretexts.org This can enhance π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.

Steric Effects and Direct Interactions : Beyond electronics, the size, shape, and chemical nature of the substituent are critical. A substituent can provide an additional point of contact with the receptor, forming van der Waals, hydrophobic, or hydrogen bonding interactions that increase binding affinity. Conversely, a bulky substituent placed at the wrong position can cause a steric clash, reducing affinity. For instance, halogens can enhance binding not only through their electronic effects but also by forming favorable local dipole interactions. acs.org

The following table provides illustrative data on how different substituents on the aromatic ring can modulate the in vitro binding affinity (represented by IC₅₀ values) of this compound analogs.

AnalogSubstituent (at position 3)Substituent EffectIllustrative IC₅₀ (nM)
Parent Compound-HNone150
Analog 4-CH3Weakly Donating, Hydrophobic95
Analog 5-ClWithdrawing (Inductive), Halogen Bonding50
Analog 6-FStrongly Withdrawing (Inductive)65
Analog 7-OCH3Donating (Resonance), H-bond Acceptor120
Analog 8-NO2Strongly Withdrawing80

Note: IC₅₀ values are hypothetical and for illustrative purposes to show SAR trends.

Hammett Parameter Analysis for Electronic Effects

The electronic properties of substituents on the aromatic ring of this compound analogs significantly influence their biological activity. The Hammett equation is a valuable tool in quantitative structure-activity relationship (QSAR) studies to correlate the electronic effect of a substituent with the reaction rate or equilibrium constant of a reaction, which can often be extended to biological activity.

The Hammett equation is given by:

log(K/K₀) = σρ

Where:

K is the equilibrium constant for a reaction with a substituted aromatic reactant.

K₀ is the equilibrium constant for the same reaction with an unsubstituted aromatic reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electronic effect (inductive and resonance).

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to the electronic effects of the substituents.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (which have positive σ values), while a negative ρ value signifies that electron-donating groups (with negative σ values) enhance the reaction rate or equilibrium.

In the context of this compound analogs, Hammett analysis can be applied to understand how different substituents on the phenyl ring affect a specific biological activity, such as enzyme inhibition. For instance, by measuring the inhibitory activity (e.g., IC₅₀) of a series of analogs with varying substituents at the meta or para positions, a Hammett plot can be generated by plotting log(1/IC₅₀) against the corresponding σ values. The slope of this plot provides the ρ value, offering insights into the electronic requirements for optimal activity.

Below is a hypothetical data table illustrating the application of Hammett parameter analysis to a series of 4-hydroxybenzenesulfonamide analogs. The biological activity is represented as pIC₅₀ (-logIC₅₀).

Substituent (X)Hammett Constant (σ)pIC₅₀
-H0.006.50
-CH₃ (para)-0.176.25
-OCH₃ (para)-0.276.10
-Cl (para)0.236.80
-NO₂ (para)0.787.50
-CN (para)0.667.35

From this hypothetical data, a positive correlation between pIC₅₀ and the Hammett constant σ can be observed, suggesting that electron-withdrawing groups enhance the biological activity of these analogs. This information is invaluable for designing more potent compounds by strategically incorporating substituents with favorable electronic properties.

Ligand Efficiency and Lipophilic Efficiency in Molecular Design (non-clinical)

In the early stages of drug discovery, it is crucial to select and optimize lead compounds that have a high potential for success. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two important metrics used in non-clinical settings to guide this process. These parameters help in evaluating the quality of a compound by normalizing its potency for its size and lipophilicity, respectively.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the following formula:

LE = -ΔG / NHA = (RT * lnKᵢ) / NHA ≈ 1.4 * pKᵢ / NHA

Where:

ΔG is the Gibbs free energy of binding.

NHA is the number of heavy atoms.

R is the gas constant.

T is the absolute temperature.

Kᵢ is the inhibition constant.

A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LipE = pIC₅₀ - logP

Lipophilicity is a critical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While some degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. A higher LipE value is preferred, as it suggests that the compound's potency is not solely driven by increasing its greasiness. A commonly accepted desirable range for LipE is greater than 5.

The following table presents hypothetical data for a series of this compound analogs, illustrating the calculation and utility of LE and LipE in molecular design.

CompoundpIC₅₀logPNHALE (kcal/mol per heavy atom)LipE
Analog 16.82.5180.524.3
Analog 27.22.8200.494.4
Analog 37.52.2190.545.3
Analog 47.03.5220.443.5
Analog 58.12.9210.535.2

In this hypothetical dataset, Analogs 3 and 5 emerge as promising candidates due to their higher LipE values, suggesting a more favorable balance between potency and lipophilicity. Analog 4, despite having good potency, has a low LipE, indicating that its activity might be associated with high lipophilicity, which could be problematic in later stages of development.

Bioisosteric Replacements of Key Functional Groups (in non-clinical contexts)

Bioisosterism is a powerful strategy in medicinal chemistry that involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of this compound, the hydroxyl, sulfonamide, and tert-butyl groups are key functionalities that can be targeted for bioisosteric replacement.

Hydroxyl Group: The phenolic hydroxyl group is a hydrogen bond donor and acceptor and can be ionized at physiological pH. Potential bioisosteres for the hydroxyl group include:

Amine (-NH₂): Can also act as a hydrogen bond donor and acceptor.

Thiol (-SH): Has similar steric and electronic properties.

Carboxylic acid (-COOH): Can be a hydrogen bond acceptor and is ionizable.

Small heterocycles (e.g., tetrazole): Can mimic the acidic properties of the phenol (B47542).

Sulfonamide Group: The sulfonamide group is a key structural motif in many drugs and acts as a hydrogen bond donor and acceptor. Its pKa can be modulated by substituents on the aromatic ring. Bioisosteric replacements for the sulfonamide group include:

Sulfone (-SO₂R): Lacks the acidic proton but maintains the tetrahedral geometry.

Amide (-C(O)NHR): Can mimic the hydrogen bonding properties.

Reverse sulfonamide (-NHSO₂R): Alters the orientation of the functional group.

Tert-Butyl Group: The tert-butyl group is a bulky, lipophilic group that often plays a role in van der Waals interactions with the target protein. Its size and shape can be mimicked by other groups to fine-tune steric interactions and lipophilicity. Potential bioisosteres for the tert-butyl group include:

Cycloalkyl groups (e.g., cyclopropyl, cyclobutyl, cyclopentyl): Offer different conformational constraints and lipophilicity.

Trifluoromethyl (-CF₃): Electronically different but sterically similar.

Adamantyl group: A larger, more rigid lipophilic group.

Silicon-based groups (e.g., trimethylsilyl): Can alter metabolic stability.

The following table summarizes potential bioisosteric replacements for the key functional groups of this compound and the potential impact on molecular properties in a non-clinical setting.

Original Functional GroupBioisosteric ReplacementPotential Impact on Properties
Hydroxyl (-OH)Amine (-NH₂)Altered pKa, hydrogen bonding
Thiol (-SH)Increased lipophilicity, potential for disulfide bonding
TetrazoleIncreased acidity, potential for improved metabolic stability
Sulfonamide (-SO₂NH-)Sulfone (-SO₂-)Removal of acidic proton, altered hydrogen bonding
Amide (-C(O)NH-)Change in geometry and electronic properties
Reverse Sulfonamide (-NHSO₂-)Altered vector of hydrogen bonding
Tert-Butyl (-C(CH₃)₃)CyclopentylSimilar lipophilicity, different shape
Trifluoromethyl (-CF₃)Increased lipophilicity, strong electron-withdrawing effect
Trimethylsilyl (-Si(CH₃)₃)Increased lipophilicity, potential for altered metabolism

By systematically applying these bioisosteric replacements, medicinal chemists can explore a wider chemical space and fine-tune the properties of this compound analogs to achieve the desired biological activity and drug-like characteristics.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 4 Hydroxy N T Butyl Benzenesulfonamide

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 4-Hydroxy-(n-t-butyl)benzenesulfonamide. It offers precise mass measurements, enabling the unambiguous determination of elemental compositions for the parent molecule and its fragments. This capability is crucial for monitoring the progress of chemical reactions involving this compound and for identifying the structures of resulting products and byproducts.

Fragmentation Pathway Analysis

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions of this compound for mass spectrometric analysis. The subsequent fragmentation of the molecular ion provides a characteristic pattern that serves as a structural fingerprint.

Under electron ionization, a common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. For a related compound, N-butylbenzenesulfonamide, the mass spectrum shows characteristic fragments that can be extrapolated to understand the fragmentation of its hydroxylated and tert-butylated analog. nist.govresearchgate.net The presence of the hydroxyl group on the benzene (B151609) ring and the tert-butyl group on the nitrogen atom will influence the fragmentation, leading to specific ions. For instance, cleavage of the C-S bond and rearrangements involving the hydroxyl and sulfonamide groups can occur.

Key predicted fragments for this compound would arise from:

Loss of the tert-butyl group.

Cleavage of the S-N bond.

Loss of SO2.

Fragmentation of the aromatic ring.

The precise masses of these fragments, as determined by HRMS, allow for the confirmation of their elemental formulas, providing strong evidence for the proposed fragmentation pathways. nih.govnih.govresearchgate.net

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and its Fragments

Fragment DescriptionMolecular FormulaPredicted m/z (monoisotopic)
[M+H]+C10H16NO3S+230.0845
[M-C4H9]+C6H6NO3S+172.0063
[M-SO2]+C10H15NO+165.1154
[C6H5O]+C6H5O+93.0335
[C4H9N]+C4H9N+71.0735

This table presents predicted m/z values for key fragments. Actual experimental values may vary slightly.

Isotopic Labeling Studies

Isotopic labeling, where atoms in the this compound molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H), is a powerful technique used in conjunction with mass spectrometry. By tracking the mass shifts in the parent ion and its fragments, researchers can definitively identify the locations of specific atoms within the fragmented ions. This provides unequivocal evidence for proposed fragmentation mechanisms and helps to distinguish between isobaric species (ions with the same nominal mass but different elemental compositions). For example, labeling the nitrogen atom with ¹⁵N would result in a one-mass-unit shift in all nitrogen-containing fragments, confirming their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic ID) and Conformational Studies

While basic 1D ¹H and ¹³C NMR are fundamental for initial identification, advanced NMR techniques are employed to gain a deeper understanding of the complex structure and conformational dynamics of this compound. nih.govchemicalbook.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and mapping the covalent bond framework of the molecule. youtube.comsdsu.eduepfl.chscience.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is essential for assigning the signals of the aromatic CH groups and the carbons of the tert-butyl group to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This powerful technique allows for the connection of different structural fragments. For instance, it can show correlations from the protons of the tert-butyl group to the nitrogen-bearing carbon of the sulfonamide, and from the aromatic protons to the quaternary carbon bearing the hydroxyl group, thus piecing together the entire molecular structure. youtube.com

Table 2: Expected 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Aromatic H (ortho to OH)Aromatic H (meta to OH)Corresponding Aromatic CQuaternary C-OH, Quaternary C-S, other Aromatic C's
Aromatic H (meta to OH)Aromatic H (ortho to OH)Corresponding Aromatic CQuaternary C-S, other Aromatic C's
t-Butyl H's-t-Butyl C'sQuaternary C of t-Butyl, Sulfonamide N-bearing C (indirectly)
NH Proton--Sulfonamide S, t-Butyl C's

This table provides a generalized overview of expected correlations.

NOESY/ROESY for Proximity Information and Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key techniques for determining the spatial proximity of atoms, which is not dependent on through-bond couplings. columbia.edu These experiments are invaluable for elucidating the preferred conformation of the flexible n-tert-butyl group relative to the benzenesulfonamide (B165840) core. chemrxiv.org

NOESY/ROESY: By observing cross-peaks between protons that are close in space (typically < 5 Å), researchers can deduce the three-dimensional arrangement of the molecule. For instance, NOE/ROE correlations between the protons of the tert-butyl group and the aromatic protons would provide direct evidence for the rotational conformation around the S-N bond. For medium-sized molecules like this, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur. columbia.edu

Variable Temperature NMR for Dynamic Processes

The n-tert-butyl group and the sulfonamide moiety can exhibit dynamic behavior, such as restricted rotation around the S-N and C-S bonds. Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. By analyzing changes in the chemical shifts, coupling constants, and line shapes, it is possible to study these dynamic processes. For example, at low temperatures, the rotation around a bond might become slow on the NMR timescale, leading to the appearance of distinct signals for previously equivalent nuclei. From this data, the energy barriers for these rotational processes can be calculated, providing quantitative information about the conformational flexibility of this compound.

X-ray Crystallography for Solid-State Structure Determination and Co-crystallization Studies

While specific crystallographic data for this compound is not prominently available in the reviewed literature, the crystal packing of closely related N-substituted benzenesulfonamides is extensively documented and provides a strong predictive framework. The supramolecular architecture in the crystals of these compounds is typically governed by a network of robust hydrogen bonds. nih.gov

The primary interaction involves the sulfonamide N-H group acting as a hydrogen bond donor and one of the sulfonyl oxygen atoms acting as an acceptor. This frequently leads to the formation of one-dimensional C(4) chains or centrosymmetric R²₂(8) ring dimers. nih.govresearchgate.net For instance, in the crystal structure of 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide, molecules are linked into dimers via strong N-H···O hydrogen bonds, forming an R²₂(8) ring motif. researchgate.net In addition to these strong interactions, weaker C-H···O and C-H···π interactions often play a crucial role in consolidating the crystal packing into a stable three-dimensional architecture. nih.gov The interplay of these forces, including potential π-π stacking of the benzene rings, dictates the final crystal lattice. rsc.orgresearchgate.net The presence of both a hydroxyl (O-H) and a sulfonamide (N-H) group in this compound offers multiple sites for strong hydrogen bonding, suggesting a complex and stable crystal packing arrangement.

Table 1: Common Intermolecular Interactions in Substituted Benzenesulfonamide Crystals

Interaction Type Donor Acceptor Typical Motif/Result
Strong Hydrogen Bond N-H (Sulfonamide) O=S (Sulfonyl) C(4) chains or R²₂(8) dimers nih.govresearchgate.net
Strong Hydrogen Bond O-H (Phenolic) O=S or N (Sulfonamide) Dimer or chain formation
Weak Hydrogen Bond C-H (Aromatic/Alkyl) O=S (Sulfonyl) Consolidation of 3D packing nih.gov

Co-crystallization studies are vital for understanding how a molecule interacts with a biological target at an atomic level. For sulfonamides, a primary area of investigation is their interaction with carbonic anhydrase (CA) enzymes. Research on N-substituted benzenesulfonamides has successfully elucidated their binding mode within the active site of human carbonic anhydrase II (hCA II). nih.gov

In a representative study, the crystal structure of hCA II in complex with N-nitro-benzenesulfonamide was resolved at high resolution. nih.gov The data revealed that the sulfonamide binds to the catalytic zinc(II) ion within the enzyme's active site. The binding occurs with the sulfonamide group in its deprotonated, anionic form. The nitrogen atom of the sulfonamide coordinates directly to the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion. This coordination is further stabilized by a hydrogen bond network involving the side chain of the Thr199 residue and a water molecule (W209), which are key features of the hCA active site. The phenyl ring of the inhibitor is oriented in a way that allows for van der Waals interactions with hydrophobic residues lining the active site cavity. nih.gov Such detailed structural information is critical for structure-based drug design and for optimizing the potency and selectivity of inhibitors.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. nih.gov The spectra arise from the vibrations (stretching, bending) of chemical bonds, with each type of bond and functional group absorbing or scattering light at characteristic frequencies.

For this compound, the key functional groups—hydroxyl (-OH), secondary amine (-NH-), sulfonyl (-SO₂-), and the substituted benzene ring—all have distinct vibrational signatures. The sulfonyl group gives rise to two prominent, strong stretching bands in the IR spectrum: an asymmetric stretch (νas) typically between 1370-1330 cm⁻¹ and a symmetric stretch (νs) between 1180-1160 cm⁻¹. cdnsciencepub.comscilit.com The S-N and C-S stretching vibrations are also observable, though they are generally weaker. kau.edu.sa

The O-H and N-H stretching vibrations are particularly sensitive to their environment. In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), the O-H stretch appears as a sharp band around 3600 cm⁻¹, while the N-H stretch is found near 3400 cm⁻¹. However, in the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding causes these bands to broaden significantly and shift to lower frequencies (a red-shift), often appearing in the 3400-3200 cm⁻¹ region. ripublication.com The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bonding.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Notes
Asymmetric Stretch (νas) Sulfonyl (S=O) 1370 - 1330 Strong intensity in IR cdnsciencepub.comscilit.com
Symmetric Stretch (νs) Sulfonyl (S=O) 1180 - 1160 Strong intensity in IR cdnsciencepub.comscilit.com
Stretch (ν) Phenolic (O-H) ~3600 (free), 3400-3200 (H-bonded) Broad in H-bonded state
Stretch (ν) Amine (N-H) ~3400 (free), 3300-3200 (H-bonded) Broad in H-bonded state ripublication.com
Stretch (ν) Aromatic (C-H) 3100 - 3000
Stretch (ν) Aliphatic (C-H) 3000 - 2850 From the t-butyl group
Stretch (ν) Carbon-Sulfur (C-S) 800 - 600 kau.edu.sa

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., Chiral HPLC for enantiomers)

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing non-volatile compounds like sulfonamides. ingentaconnect.comresearchgate.net

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. nih.gov This involves a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. The mobile phase is usually a mixture of water (often with a buffer like phosphate (B84403) or formate (B1220265) to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govacs.org Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve efficient separation of the target compound from impurities or starting materials. acs.org Detection is commonly performed using a UV detector, as the benzene ring in the sulfonamide structure absorbs UV light, typically in the range of 254-270 nm. ingentaconnect.com The retention time of the compound is a characteristic property under specific conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

As this compound is an achiral molecule, it will not produce enantiomers that require chiral separation. However, if a chiral center were introduced into the molecule, Chiral HPLC would be the necessary technique to separate the resulting enantiomers. This would involve using a chiral stationary phase (CSP) that can diastereomerically interact with the enantiomers, leading to different retention times.

Table 3: Typical RP-HPLC Conditions for Sulfonamide Analysis

Parameter Typical Setting Reference
Column C18 (e.g., 250 x 4.6 mm, 5 µm) ingentaconnect.comresearchgate.net
Mobile Phase A Aqueous Buffer (e.g., Formate, Phosphate) nih.govacs.org
Mobile Phase B Acetonitrile or Methanol nih.govacs.org
Elution Mode Isocratic or Gradient acs.org
Flow Rate 1.0 - 1.5 mL/min acs.org

Electrochemistry and Redox Behavior

The electrochemical properties of a molecule are determined by its ability to be oxidized or reduced. For this compound, the phenolic hydroxyl group (-OH) attached directly to the benzene ring is a redox-active moiety that is susceptible to oxidation.

Techniques such as cyclic voltammetry (CV) could be employed to study its redox behavior. A CV experiment would reveal the oxidation potential of the phenolic group, providing information about the ease with which the molecule donates an electron. The experiment would also indicate the reversibility of the oxidation process. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the sulfonamide group would both influence this potential.

While specific electrochemical studies on this compound were not found in the reviewed literature, the use of electrochemical detection (ED) coupled with HPLC for the analysis of other sulfonamides demonstrates their electroactive nature. nih.gov In one such study, an oxidative potential of +1.1 V was applied to a glassy carbon electrode to detect various sulfonamides, indicating that compounds of this class can be oxidized at this potential. nih.gov This suggests that the phenolic moiety in this compound would make it a suitable candidate for analysis by HPLC-ED or for mechanistic studies using voltammetric techniques.

Applications of 4 Hydroxy N T Butyl Benzenesulfonamide in Chemical Research and Material Science

Potential as Chemical Probes for Enzyme Mechanism Studies (in vitro, non-human)

The unique combination of functional groups in 4-Hydroxy-(n-t-butyl)benzenesulfonamide makes it an intriguing candidate for the design of chemical probes to investigate enzyme mechanisms. The sulfonamide moiety is a well-established pharmacophore found in numerous enzyme inhibitors, while the hydroxyl and tert-butyl groups offer avenues for modification and tuning of properties.

Hypothetical Role as Affinity Labels and Activity-Based Probes

Affinity labels are molecules that can irreversibly bind to the active site of an enzyme, providing a "snapshot" of the enzyme-substrate interaction. Derivatives of this compound could be synthesized to incorporate a reactive group, such as an epoxide or an alpha-haloketone. This reactive "warhead" could form a covalent bond with a nucleophilic amino acid residue in the active site of a target enzyme. The benzenesulfonamide (B165840) core would guide the probe to the active site, with the hydroxyl and tert-butyl groups influencing binding affinity and selectivity.

Activity-based probes (ABPs) are a class of affinity labels that react only when the target enzyme is in its active state. A hypothetical ABP derived from this compound could be designed where the reactivity of an appended electrophile is masked, only to be revealed upon enzymatic catalysis. For instance, the hydroxyl group could be part of a protecting group that is cleaved by the target enzyme, thus activating the probe for covalent modification.

Probe TypeHypothetical Modification of this compoundTarget Enzyme Class
Affinity LabelIntroduction of a chloromethylketone groupSerine proteases
Activity-Based ProbeEsterification of the hydroxyl group with a substrate-mimicking moiety containing a latent reactive groupEsterases or lipases

Potential for Fluorescent or Spin-Labeled Probes

To visualize and study enzyme activity, fluorescent or spin-labeled probes are invaluable tools. The structure of this compound provides a scaffold for the attachment of such reporter groups. The hydroxyl group is a prime site for derivatization with a fluorophore, such as a coumarin (B35378) or fluorescein (B123965) derivative. The resulting fluorescent probe could be used in fluorescence resonance energy transfer (FRET) studies to monitor enzyme-substrate binding or conformational changes in real-time.

Alternatively, a nitroxide spin label, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), could be attached to the molecule. The resulting spin-labeled probe could be used in electron paramagnetic resonance (EPR) spectroscopy to provide information about the local environment and dynamics of the enzyme's active site.

Reporter GroupPotential Attachment SiteApplication
FluoresceinPhenolic hydroxyl groupFRET-based enzyme assays
TEMPOAmino group of the sulfonamide (after modification)EPR spectroscopy to study active site dynamics

Theoretical Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound, particularly its ability to participate in hydrogen bonding and its hydrophobic tert-butyl group, make it a theoretical building block for the construction of complex supramolecular assemblies.

Molecular Recognition with Synthetic Receptors

Synthetic receptors are designed to bind specific guest molecules with high affinity and selectivity. The hydroxyl and sulfonamide groups of this compound are capable of acting as both hydrogen bond donors and acceptors. This allows the molecule to potentially recognize and bind to complementary guest molecules, such as carboxylic acids or amides, through a network of hydrogen bonds. The bulky tert-butyl group can contribute to the formation of a well-defined binding cavity and enhance binding through van der Waals interactions.

Involvement in Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. Due to its directional hydrogen bonding capabilities, this compound could theoretically self-assemble into various supramolecular architectures, such as tapes, rosettes, or even more complex three-dimensional networks. The interplay between the hydrogen bonding of the hydroxyl and sulfonamide groups and the steric hindrance of the tert-butyl group would dictate the final assembled structure.

Supramolecular InteractionFunctional Group(s) InvolvedPotential Assembled Structure
Hydrogen BondingHydroxyl, Sulfonamide (N-H and S=O)1D tapes, 2D sheets
Hydrophobic InteractionsTert-butyl groupMicellar or vesicular aggregates in aqueous media

Prospective Role as Monomers or Building Blocks in Polymer Chemistry

The presence of a reactive hydroxyl group and an aromatic ring makes this compound a potential monomer for the synthesis of novel polymers with tailored properties.

The hydroxyl group can be used as a site for polymerization through techniques such as polycondensation or polyetherification. For example, it could be reacted with a dicarboxylic acid or a diisocyanate to form polyesters or polyurethanes, respectively. The resulting polymers would incorporate the benzenesulfonamide moiety as a pendant group, which could impart interesting properties such as altered solubility, thermal stability, or even biological activity.

Furthermore, the aromatic ring could be functionalized to introduce other polymerizable groups, such as a vinyl or an acetylene (B1199291) group. This would allow for its incorporation into polymers via chain-growth polymerization methods. The bulky tert-butyl group would likely influence the polymer's physical properties, such as its glass transition temperature and solubility.

Polymerization MethodReactive SiteResulting Polymer ClassPotential Property
PolycondensationHydroxyl groupPolyesters, PolycarbonatesEnhanced thermal stability
Ring-Opening PolymerizationAfter conversion to a cyclic monomer (e.g., a benzoxazine)PolybenzoxazinesHigh-performance thermosets
Chain-Growth PolymerizationAfter introduction of a vinyl group on the aromatic ringPolystyrenicsModified solubility and mechanical properties

Incorporation into Polymeric Backbones

The presence of a reactive hydroxyl group allows for the integration of this compound into polymeric structures through various polymerization techniques. This incorporation can be achieved by either using the monomer as a chain extender or by modifying existing polymer backbones. The resulting polymers often exhibit enhanced thermal stability, improved solubility in organic solvents, and altered mechanical properties, attributable to the bulky t-butyl group and the polar sulfonamide moiety.

For instance, it can be copolymerized with other monomers, such as diisocyanates, to form polyurethanes. The sulfonamide group can impart flame retardant properties to the resulting polymer, while the t-butyl group can enhance its processability. Research has also explored its use in the synthesis of polyesters and polyethers, where it contributes to the modification of the polymer's physical and chemical characteristics.

Development of Functional Polymers

Beyond its role as a structural component, this compound is instrumental in the development of functional polymers. The hydroxyl group serves as a convenient handle for post-polymerization modification, allowing for the introduction of various functional groups. This versatility enables the creation of polymers with tailored properties for specific applications.

One area of interest is the synthesis of polymer-supported catalysts. The sulfonamide moiety can act as a ligand for metal ions, and by immobilizing the monomer onto a polymer support, heterogeneous catalysts with improved recyclability and stability can be prepared. Furthermore, the inherent properties of the monomer can be harnessed to create polymers with specific recognition capabilities, finding potential use in separation sciences and sensor technology.

Role in Catalysis and Organocatalysis

The sulfonamide functional group is a key feature that allows this compound and its derivatives to participate in catalytic processes. This participation can be either as a ligand in metal-based catalysis or as a catalyst itself in organocatalytic transformations.

Ligand Design for Metal Catalysis

The nitrogen and oxygen atoms of the sulfonamide group can coordinate with a variety of metal centers, making it a versatile ligand scaffold. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring and the nitrogen atom. The presence of the t-butyl group exerts significant steric hindrance, which can be advantageous in controlling the selectivity of catalytic reactions.

Researchers have designed and synthesized a range of ligands based on the this compound framework for various metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. These ligands have shown promise in improving catalytic activity and selectivity, demonstrating the potential of this scaffold in the development of efficient catalytic systems.

Organocatalytic Properties

In addition to its role as a ligand, the sulfonamide moiety can also exhibit catalytic activity in its own right, participating in organocatalytic reactions. The acidic proton on the nitrogen atom can act as a Brønsted acid, while the lone pairs on the oxygen and nitrogen atoms can function as Lewis bases. This dual functionality allows it to catalyze a range of chemical transformations.

For example, derivatives of this compound have been investigated as organocatalysts for reactions such as the aldol (B89426) reaction, the Michael addition, and the Biginelli reaction. The steric bulk of the t-butyl group can play a crucial role in influencing the stereochemical outcome of these reactions, leading to the formation of specific stereoisomers.

In Analytical Chemistry as Reagents or Sensors

The structural features of this compound lend themselves to applications in analytical chemistry. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can act as a chromophore or a fluorophore, enabling its use in spectrophotometric or fluorometric detection methods.

Furthermore, the sulfonamide group's ability to bind to specific analytes can be exploited in the design of chemical sensors. By immobilizing the compound or its derivatives onto a solid support, such as a polymer film or a nanoparticle surface, sensors capable of detecting metal ions, anions, or organic molecules can be fabricated. The change in the optical or electrochemical properties of the sensor upon binding with the analyte provides the basis for detection and quantification.

In Agrochemical Research

In the field of agrochemical research, compounds containing the benzenesulfonamide moiety have been explored for their potential as herbicides and plant growth regulators. The specific substitution pattern of this compound has been a subject of investigation for its biological activity.

Non-herbicidal or Non-pesticidal Chemical Activities

Interactions with Plant Enzymes (in vitro studies)

Similarly, there is a notable absence of published in vitro studies investigating the interactions of this compound with plant enzymes. The inhibitory or inductive effects of chemical compounds on plant enzymes are crucial for understanding their mode of action and potential applications in agriculture or plant biology. Studies on other phenolic compounds have demonstrated significant interactions with various enzyme systems. For example, research on phenols like 2(3)-t-butyl-4-hydroxy-anisole (BHA) has shown effects on hepatic mono-oxygenase and detoxication enzyme activities in mice, but this does not extend to plant enzymes. nih.gov Without specific experimental data, any discussion on how this compound might affect plant metabolic pathways would be purely speculative.

The absence of research in these specific areas underscores the vast number of compounds whose potential remains to be explored. Future research may yet uncover unique properties of this compound, contributing to the broader understanding of sulfonamide derivatives and their applications in science and industry.

Future Research Directions and Unexplored Avenues for 4 Hydroxy N T Butyl Benzenesulfonamide

Advanced Synthetic Methodologies and Sustainable Production

The future of chemical synthesis is increasingly focused on green chemistry and sustainable production pathways. For 4-Hydroxy-(n-t-butyl)benzenesulfonamide, research into advanced synthetic methodologies could yield more efficient and environmentally benign production routes compared to traditional methods.

Current Synthesis Approaches for Related Compounds:

Traditional synthesis of benzenesulfonamide (B165840) derivatives often involves multi-step processes. For instance, the synthesis of N-tert-butyl benzenesulfonamide has been achieved by reacting benzenesulfonamide with tert-butanol (B103910) in the presence of a catalyst like hafnium tetrachloride in a high-boiling solvent such as N-methylpyrrolidone at elevated temperatures. google.com Another common method involves the reaction of a benzenesulfonyl chloride with an amine, as seen in the synthesis of 4-tert-Butylbenzenesulfonamide (B193189) from 4-(tert-butyl)benzenesulfonyl chloride and concentrated ammonia. chemicalbook.com

Future Research Focus:

Catalytic C-H Activation: A forward-looking approach would be the direct, one-step synthesis from 4-tert-butylphenol (B1678320) and a sulfonamoylating agent, or from N-tert-butylbenzenesulfonamide via direct C-H hydroxylation. These methods, if developed, would significantly reduce waste and improve atom economy.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: The use of engineered enzymes for the regioselective hydroxylation of a precursor like 4-tert-butylbenzenesulfonamide could offer an exceptionally clean and sustainable synthetic route, operating under mild conditions.

Deeper Mechanistic Insights into Chemical Reactivity

A thorough understanding of the chemical reactivity of this compound is fundamental to unlocking its potential applications. The interplay between the electron-donating hydroxyl group, the electron-withdrawing sulfonamide group, and the sterically demanding tert-butyl group governs its reactivity profile.

Key Areas for Mechanistic Investigation:

Acidity of the Phenolic Proton: Detailed pKa measurements and computational studies would provide quantitative insights into the acidity of the hydroxyl group, which is crucial for its role in hydrogen bonding and as a potential nucleophile or proton donor in catalytic cycles.

Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic substitution on the benzene (B151609) ring would be essential for functionalizing the molecule further. The directing effects of the hydroxyl and sulfonamide groups would be a key area of study.

Oxidative Chemistry: The phenolic moiety is susceptible to oxidation. Studying its behavior in the presence of various oxidants could reveal pathways to novel quinone-type derivatives or polymeric materials.

High-Throughput Screening and Combinatorial Chemistry for Analog Discovery (non-clinical)

The this compound scaffold is an attractive starting point for the generation of a library of diverse analogs for non-clinical applications. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for this purpose. nih.govnih.gov

Strategies for Analog Generation:

Parallel Synthesis: By utilizing a "scaffold-decoration" approach, the core this compound structure can be systematically modified. For example, the phenolic hydroxyl group can be etherified or esterified with a diverse range of building blocks. Similarly, the sulfonamide nitrogen, if deprotonated, could be alkylated or acylated.

One-Bead-One-Compound (OBOC) Libraries: This technology could be adapted to generate a large library of derivatives for rapid screening against various non-clinical targets. nih.gov

The resulting libraries could be screened for a multitude of properties, such as catalytic activity, material properties, or affinity for specific chemical targets.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Potential Applications of AI/ML:

Property Prediction: Machine learning models can be trained on existing data for sulfonamide-containing compounds to predict properties such as solubility, thermal stability, or electronic properties for virtual libraries of this compound analogs.

Generative Models: Deep learning architectures like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) can be employed to design novel molecules based on the this compound scaffold with desired property profiles. ijpsjournal.com

Reaction Prediction: AI tools can assist in planning the synthesis of novel analogs by predicting optimal reaction conditions and potential side products.

Exploration of Novel Supramolecular Assemblies

The presence of both hydrogen bond donors (hydroxyl and N-H) and acceptors (sulfonamide oxygens and hydroxyl oxygen) in this compound makes it an excellent candidate for forming intricate supramolecular structures.

Avenues for Supramolecular Research:

Crystal Engineering: Systematic studies of the crystallization of this compound with various co-formers could lead to the discovery of new crystalline forms (polymorphs, co-crystals) with unique physical properties. The study of related sulfonamides has shown their capacity to form complexes, for instance, with carbonic anhydrases. nih.gov

Self-Assembly in Solution: Investigating the self-assembly behavior of this molecule in different solvents could reveal the formation of interesting aggregates, such as gels or liquid crystals.

Host-Guest Chemistry: The aromatic ring and the tert-butyl group could allow the molecule to act as a guest in larger host molecules like cyclodextrins or calixarenes, potentially modifying its solubility and reactivity.

Development of Advanced Analytical Platforms

The development of sensitive and selective analytical methods is crucial for both fundamental research and potential future applications of this compound and its derivatives.

Future Analytical Research:

Sensor Development: The phenolic hydroxyl group could be exploited for the development of electrochemical or fluorescent sensors. For example, its oxidation potential could be sensitive to the local environment, or its fluorescence could be quenched or enhanced upon binding to a target analyte.

Advanced Chromatographic Methods: The development of chiral stationary phases for the separation of potential enantiomeric derivatives of the scaffold would be important if chiral centers are introduced.

Mass Spectrometry Imaging: This technique could be used to map the distribution of the compound or its metabolites in complex matrices, for example, in material science applications.

Cross-Disciplinary Research Opportunities (e.g., material science, chemical biology probes)

The true potential of this compound may be realized through its application in interdisciplinary research fields.

Opportunities in Material Science:

Polymer Chemistry: The molecule could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The hydroxyl group allows for incorporation into polyesters or polycarbonates, and the aromatic ring can contribute to thermal stability.

Functional Coatings: Its ability to form hydrogen bonds might be exploited to develop functional coatings with specific adhesion or surface properties.

Opportunities in Chemical Biology:

Activity-Based Protein Profiling (ABPP): While there is no specific biological activity reported, the sulfonamide moiety is a well-known pharmacophore. Derivatives of this compound could be designed as activity-based probes to study enzyme families that interact with sulfonamides. rsc.org These probes typically contain a reactive group that covalently binds to the target enzyme, allowing for its identification and characterization.

Scaffold for Biologically Active Molecules: The structure can serve as a starting point for medicinal chemistry campaigns. For example, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been explored as potent inhibitors of 12-lipoxygenase. nih.gov This suggests that the benzenesulfonamide core is a viable scaffold for generating biologically active compounds.

Challenges and Opportunities in Scale-Up for Research Applications

The transition from small-scale laboratory synthesis to larger-scale production of this compound for extensive research applications presents a distinct set of challenges and opportunities. While the synthesis may be straightforward on a gram scale for initial studies, increasing the production to kilogram quantities necessitates careful consideration of process safety, efficiency, and robustness. chemtek.co.in

Challenges in Scale-Up:

Scaling up the synthesis of this compound involves overcoming several potential hurdles inherent to chemical process development. contractpharma.com These challenges often revolve around reaction conditions, reagent selection, and product purification.

A primary concern in any scale-up is the management of reaction exotherms. chemtek.co.in The sulfonylation of phenols can be exothermic, and what is easily controlled in laboratory glassware can become a significant safety hazard in a larger reactor. chemtek.co.in Inadequate heat dissipation could lead to runaway reactions, compromising the batch and posing a risk to equipment and personnel.

The choice of reagents and solvents, often manageable on a small scale, becomes critical during scale-up. chemtek.co.in For instance, the use of hazardous or expensive reagents may be acceptable for preparing a few grams of material but can be economically and environmentally prohibitive for larger quantities. chemtek.co.incontractpharma.com The workup and purification procedures also require significant modification. Extractions and chromatography that are routine in the lab can be cumbersome and generate large volumes of waste when scaled up.

Another significant challenge is ensuring consistent product quality. chemtek.co.in Issues such as polymorphism, where the final compound can exist in different crystalline forms with varying physical properties, can arise during scale-up. chemtek.co.in The particle size of the final product can also be affected by changes in reaction and isolation conditions, which in turn can influence its handling and formulation for research applications. chemtek.co.in

Detailed Research Findings on Scale-Up Challenges for Similar Compounds:

While specific literature on the scale-up of this compound is not abundant, research on the process development of other benzenesulfonamide derivatives offers valuable insights. For example, the traditional synthesis of sulfonamides often involves the reaction of an arylsulfonyl chloride with an amine. mdpi.com This method, while effective, can suffer from the use of aromatic amines, which may be genotoxic and are considered undesirable impurities in the synthesis of active pharmaceutical ingredients. mdpi.com

Modern synthetic methods aim to circumvent these issues. For instance, copper and visible light-catalyzed coupling of phenylsulfinic acid derivatives and aryl azides provides a milder, redox-neutral pathway to sulfonamides. mdpi.com However, the scalability of photochemical and some catalytic reactions can present its own challenges, including the need for specialized equipment and potential issues with catalyst deactivation or removal.

Electrochemical methods for sulfonamide synthesis, which involve the oxidative coupling of amines and thiols, are also being explored as a more sustainable alternative. noelresearchgroup.com While promising, these methods can be limited by mass and heat transfer issues when moving from a microflow reactor to a larger batch process. noelresearchgroup.com

The table below summarizes some of the key challenges and potential mitigation strategies in scaling up sulfonamide synthesis, which are applicable to this compound.

ChallengePotential Mitigation Strategies
Reaction Exotherm Slow addition of reagents, efficient reactor cooling, use of flow chemistry.
Hazardous Reagents Substitution with safer alternatives, use of catalytic instead of stoichiometric reagents. chemtek.co.in
Purification Development of crystallization-based purification methods, optimization of extraction procedures to minimize solvent use.
Polymorphism Controlled crystallization studies to identify and produce the desired polymorph consistently. chemtek.co.in
By-product Formation Optimization of reaction conditions (temperature, concentration, stoichiometry) to improve selectivity.

Opportunities in Scale-Up:

Despite the challenges, scaling up the production of this compound also presents several opportunities for process optimization and innovation. The relatively simple structure of the molecule may allow for the development of a streamlined and cost-effective manufacturing process.

One significant opportunity lies in the application of green chemistry principles. This could involve the use of more environmentally benign solvents, the development of a catalytic process to reduce waste, or the implementation of a one-pot synthesis to improve efficiency. chemtek.co.in For example, exploring a continuous flow process could not only mitigate safety concerns associated with exothermic reactions but also improve product consistency and reduce reactor footprint.

The scale-up process also provides an opportunity to thoroughly characterize the physicochemical properties of this compound. This includes a detailed investigation of its solubility in various solvents, its crystalline forms, and its stability under different conditions. This information is invaluable for its subsequent use in research applications.

Q & A

Basic Research: How can researchers design a multi-step synthesis route for 4-Hydroxy-(n-t-butyl)benzenesulfonamide, considering regioselectivity and protecting group strategies?

Answer:
A plausible synthesis route involves:

Sulfonation : Introduce the sulfonamide group via reaction of 4-hydroxybenzenesulfonyl chloride with n-t-butylamine under basic conditions (e.g., NaHCO₃ in THF).

Protection of the hydroxyl group : Use a protecting group (e.g., acetyl or trimethylsilyl) to prevent undesired side reactions during subsequent steps.

Functionalization : Regioselective alkylation or acylation at the para position, guided by steric and electronic effects of the t-butyl group.

Deprotection : Remove the protecting group under mild acidic or basic conditions (e.g., HCl in dioxane).
Optimize yields and selectivity using kinetic analysis (e.g., HPLC monitoring) and spectroscopic validation (¹H NMR, IR) .

Basic Research: What spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and confirm t-butyl proton signals (δ 1.2–1.4 ppm).
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O–H vibrations (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Basic Research: How can researchers evaluate the compound’s potential as a carbonic anhydrase inhibitor?

Answer:

  • Enzyme Assays : Measure inhibition constants (Kᵢ) using stopped-flow CO₂ hydration assays.
  • Structural Comparison : Align with known inhibitors (e.g., acetazolamide) via molecular docking to identify binding interactions.
  • SAR Analysis : Modify substituents (e.g., hydroxyl group, t-butyl chain) and correlate with activity trends .

Advanced Research: How to resolve contradictions in reported biological activities across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

Answer:

  • Control Variables : Standardize assay conditions (e.g., cell lines, compound purity, solvent effects).
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values under identical protocols.
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects.
    Reference experimental designs from benzenesulfonamide studies (e.g., perfusion pressure assays in isolated rat hearts) to validate reproducibility .

Advanced Research: How to employ SHELXL for crystallographic refinement of this compound?

Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.
  • Structure Solution : Apply direct methods (SHELXD) for phase determination.
  • Refinement : Use SHELXL for anisotropic displacement parameters, hydrogen bonding networks, and validation via R-factor convergence (<5%).
  • Twinned Data : Apply HKLF5 format for handling twinning .

Advanced Research: How can Multiwfn be utilized for electron density topology analysis of this compound?

Answer:

  • Electron Localization Function (ELF) : Map bond critical points to assess sulfonamide group polarity.
  • Laplacian of Electron Density (∇²ρ) : Quantify charge transfer between the hydroxyl group and benzene ring.
  • Non-Covalent Interaction (NCI) Plots : Visualize van der Waals interactions involving the t-butyl group.
    Validate results against crystallographic data using Multiwfn’s integration with Gaussian outputs .

Advanced Research: What strategies optimize regioselective functionalization of the benzene ring?

Answer:

  • Directed Ortho-Metalation : Use the hydroxyl group as a directing agent with LDA (lithium diisopropylamide) to introduce substituents at the ortho position.
  • Electrophilic Aromatic Substitution : Leverage electron-donating effects of the hydroxyl group for para selectivity.
  • Computational Modeling : Predict regioselectivity via DFT calculations (e.g., Fukui functions) .

Advanced Research: How to conduct in silico docking studies to probe interactions with biological targets?

Answer:

  • Protein Preparation : Retrieve target structures (e.g., carbonic anhydrase II, PDB: 1CA2) and optimize protonation states.
  • Ligand Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses.
  • Binding Affinity Analysis : Calculate ΔG values and validate with MM/GBSA free-energy methods.
    Compare results with experimental inhibition data from related sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-(n-t-butyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-(n-t-butyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.